molecular formula C16H18N4 B1392559 {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine CAS No. 1243057-55-7

{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine

Cat. No.: B1392559
CAS No.: 1243057-55-7
M. Wt: 266.34 g/mol
InChI Key: KBXBTDIIUZLXTQ-UHFFFAOYSA-N
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Description

{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine is a pyrazole-based heterocyclic compound with the molecular formula C₁₆H₁₈N₄ and a molecular weight of 266.35 g/mol (CAS: 1243057-55-7) . The structure features a pyrazole core substituted at the 3-position with an ethyl group, at the 1-position with a phenyl ring, and at the 5-position with a pyrrole moiety. A methylamine group is attached to the 4-position of the pyrazole ring.

Properties

IUPAC Name

(3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBTDIIUZLXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN)N2C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C16H18N4 and a molecular weight of 266.34 g/mol, this compound is structurally interesting and may exhibit various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C16H18N4 c1 2 15 14 12 17 16 19 10 6 7 11 19 20 18 15 13 8 4 3 5 9 13 h3 11H 2 12 17H2 1H3\text{InChI InChI 1S C16H18N4 c1 2 15 14 12 17 16 19 10 6 7 11 19 20 18 15 13 8 4 3 5 9 13 h3 11H 2 12 17H2 1H3}

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize significant findings related to its biological effects.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound may induce reactive oxygen species (ROS) accumulation in cancer cells, disrupting redox homeostasis and leading to apoptosis. For instance, derivatives that contain a pyrazole moiety have been shown to enhance ROS levels in pancreatic cancer cells, indicating a potential role in cancer therapy .

Antimicrobial Properties

The pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that compounds with similar structural features exhibit significant inhibition against bacterial strains, suggesting that this compound could be explored for its antimicrobial properties .

Other Pharmacological Effects

Additionally, compounds within the pyrazole class have been reported to possess anti-inflammatory, analgesic, and antipyretic activities. These effects are attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators .

Data Table: Summary of Biological Activities

Activity Effect References
AnticancerInduces ROS accumulation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits cyclooxygenase

Case Study 1: Anticancer Potential

In a study involving MIA PaCa-2 pancreatic cancer cells, compounds similar to {[3-Ethyl-1-phenyl-(5-(1H-pyrrol)-1H-pyrazol)}methyl}amine were tested for their ability to induce apoptosis through ROS generation. The results indicated that these compounds significantly increased intracellular ROS levels and triggered cell death pathways.

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial effects, highlighting the potential of {[3-Ethyl-1-phenyl-(5-(1H-pyrrol)-1H-pyrazol)}methyl}amine in developing new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds structurally related to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine exhibit anticancer properties. Similar pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrazole derivatives have shown promise in targeting specific cancer pathways, making them potential candidates for drug development against various cancers.

1.2 Anti-inflammatory Effects
The compound's structural similarity to other anti-inflammatory agents suggests it may possess anti-inflammatory properties. Studies on related compounds have demonstrated their efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines . This opens avenues for exploring this compound in the treatment of inflammatory diseases.

1.3 Antimicrobial Properties
Given the biological activities observed in similar compounds, this compound may also exhibit antimicrobial properties. Research into its analogs has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Pharmacological Applications

2.1 Neuropharmacology
The interaction of pyrazole derivatives with neurotransmitter systems positions this compound as a candidate for neuropharmacological studies. Compounds with similar structures have been found to modulate GABAergic and dopaminergic systems, indicating potential use in treating neurological disorders such as anxiety and depression.

2.2 Antidiabetic Activity
Preliminary studies suggest that compounds like this compound may influence glucose metabolism and insulin sensitivity, making them candidates for further research in diabetes management .

Material Science

3.1 Synthesis of Novel Materials
In material science, the unique chemical structure of this compound allows for its use as a building block in synthesizing novel polymers and composites. Its functional groups can be utilized to enhance material properties such as thermal stability and mechanical strength .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesEvaluate the anticancer efficacy of pyrazole derivativesDemonstrated significant inhibition of tumor growth in vitro
Research on Anti-inflammatory EffectsAssess the anti-inflammatory potentialShowed reduction in cytokine levels in animal models
Neuropharmacological StudyInvestigate effects on neurotransmitter systemsIndicated modulation of GABA receptors leading to anxiolytic effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine with structurally related compounds, focusing on substituent effects, synthesis pathways, and crystallographic data where available.

Structural Analogues with Pyrrole and Pyrazole Moieties

(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

  • Molecular Formula : C₁₅H₁₄N₄O
  • Molecular Weight : 266.30 g/mol .
  • Key Differences :

  • The 3-position substituent is a methyl group instead of ethyl.
  • A hydroxylamine group replaces the methylamine at the 4-position.
    • Crystallographic Data :
  • Crystallizes in a triclinic system (space group P1) with two independent molecules per asymmetric unit.
  • Dihedral angles between the pyrazole and phenyl/pyrrole rings range from 42.69° to 54.49° , indicating moderate planarity disruption .
  • Intermolecular O—H···N hydrogen bonds and C—H···π interactions stabilize the crystal lattice .

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Molecular Formula : C₁₀H₁₃N₅
  • Molecular Weight : 203.24 g/mol (ESIMS m/z 203 [M+H]⁺) .
  • Key Differences :

  • Lacks the pyrrole substituent at the 5-position.
  • A pyridinyl group replaces the phenyl ring at the 1-position.
    • Synthesis : Prepared via reductive amination, highlighting the versatility of pyrazole-5-amine intermediates in generating diverse analogues .

Pyrazole-Amines with Aryl Substituents

3-Phenyl-1H-pyrazol-5-amine (MK12, MK60, MK64, MK67)

  • Molecular Formula : C₉H₉N₃
  • Molecular Weight : 159.19 g/mol .
  • Key Differences :

  • Retains the 5-amine group, a common pharmacophore in kinase inhibitors. Applications: Serves as a precursor for hybrid heterocycles, such as thieno[3,2-d]pyrimidine derivatives, via Vilsmeier–Haack reactions .

N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Molecular Formula : C₁₃H₁₇N₅
  • Molecular Weight : 243.31 g/mol (ESIMS m/z 230 [M+2H]⁺) .
  • Key Differences :

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₆H₁₈N₄ 266.35 3-Ethyl, 1-phenyl, 5-pyrrole, 4-methylamine Potential enzyme inhibitor (inference from analogs)
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine C₁₅H₁₄N₄O 266.30 3-Methyl, 1-phenyl, 5-pyrrole, 4-hydroxylamine Stabilized by hydrogen bonding and π-interactions
3-Phenyl-1H-pyrazol-5-amine (MK12) C₉H₉N₃ 159.19 3-Phenyl, 5-amine Precursor for hybrid heterocycles
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 203.24 3-Pyridinyl, 5-amine, 1-methyl, N-ethyl High synthetic yield (82% reported in analogs )

Research Findings and Trends

Synthetic Flexibility : Pyrazole-5-amine derivatives are synthesized via multi-step routes, often involving Vilsmeier–Haack formylation or reductive amination . The ethyl and pyrrole substituents in the target compound may require tailored protecting-group strategies.

Crystallographic Insights: Substituents at the 3- and 5-positions significantly influence molecular conformation. For example, bulkier groups (e.g., ethyl vs.

Biological Relevance: While the target compound lacks explicit activity data, structurally related pyrazole-amines show promise in anticancer and antimicrobial research. For instance, thieno-pyrimidine hybrids derived from 3-phenyl-1H-pyrazol-5-amine exhibit kinase inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine

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